2-烯丙基-2-甲基-1,3-丙二醇二氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

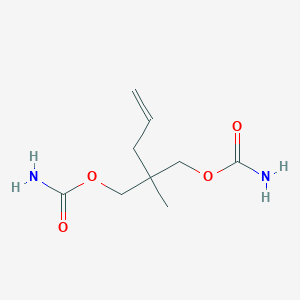

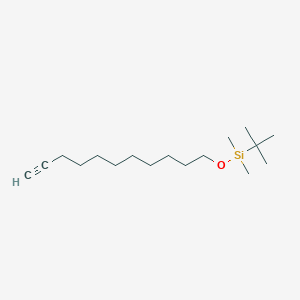

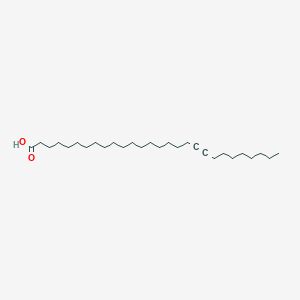

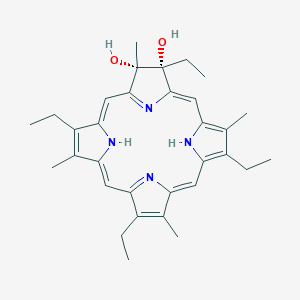

The compound 2-Allyl-2-methyl-1,3-propanediol dicarbamate is a derivative of 2,2-disubstituted-1,3-propanediols. It is characterized by the presence of carbamate ester functional groups attached to a propanediol backbone. The interest in such compounds arises from their pharmacological properties, particularly their anticonvulsant activity. The research indicates that dicarbamates of this class have a longer duration and stronger anticonvulsant action compared to their diol precursors, suggesting that they are active in their ester form and do not require metabolic breakdown to exert their effects .

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. Although the exact synthesis of 2-Allyl-2-methyl-1,3-propanediol dicarbamate is not detailed in the provided papers, the synthesis of similar compounds involves multi-step chemical reactions, starting from substituted diols or related chlorides. For instance, the synthesis of a hydrophilic aminoalkyl-o-carborane derivative was achieved from a dibenzyl ether precursor . Another study developed a chemoenzymatic route to synthesize an allyl-substituted carbamate, which involved a lipase-catalyzed desymmetrization step . These methods highlight the complexity and the need for precise control over reaction conditions to obtain the desired carbamate esters.

Molecular Structure Analysis

The molecular structure of carbamate esters like 2-Allyl-2-methyl-1,3-propanediol dicarbamate is characterized by the presence of carbamate groups (-O-C(=O)-NH2) attached to an alcohol backbone. The structure is further modified by the substitution of the propanediol moiety, which in this case includes an allyl and a methyl group. These substitutions can significantly affect the molecular conformation and, consequently, the biological activity of the compound. The exact molecular structure analysis would require techniques such as NMR spectroscopy or X-ray crystallography, which are not discussed in the provided papers.

Chemical Reactions Analysis

Carbamate esters are known to participate in various chemical reactions. They can be synthesized through the reaction of amines with carbon dioxide or urea derivatives. The presence of the allyl group in the molecule suggests that it could undergo further chemical transformations, such as allylic substitution or addition reactions. The carbamate group itself can be involved in hydrolysis reactions, releasing the corresponding amine and carbon dioxide under certain conditions. However, the provided papers do not detail specific chemical reactions for 2-Allyl-2-methyl-1,3-propanediol dicarbamate .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamate esters are influenced by their molecular structure. These properties include solubility in various solvents, melting and boiling points, and stability under different temperatures and pH conditions. The anticonvulsant activity of these compounds suggests they have adequate lipophilicity to cross the blood-brain barrier. The papers provided do not offer specific data on the physical and chemical properties of 2-Allyl-2-methyl-1,3-propanediol dicarbamate, but such properties are crucial for determining the compound's suitability for pharmaceutical applications .

科学研究应用

可持续化学生产

研究人员已经探索了将生物柴油生产的副产品甘油转化为有价值的化学品,如 1,3-丙二醇,该化学品与目标化合物密切相关。这个过程强调了可持续化学生产的重要性以及将废物转化为有价值化学品的潜力。研究突出了此类转化所需的分离、纯化和转化过程中的挑战和进展,表明相关化合物在可持续和高效的化学生产工艺中的潜在应用领域 (Xiu & Zeng,2008)。

催化和化学转化

甘油催化转化为 1,3-丙二醇和其他有价值的化学品一直是一个重要的研究领域。这包括研究非均相催化剂和优化工艺变量,以提高效率和市场竞争力。此类研究强调了在从可再生资源中生产高价值化学品中催化剂开发和化学路线优化的重要性,这可能与 2-烯丙基-2-甲基-1,3-丙二醇二氨基甲酸酯等化合物的合成和应用有关 (da Silva Ruy 等人,2020)。

先进材料和工业应用

甘油转化为丙二醇,例如 1,3-丙二醇,可以导致开发具有工业应用的聚合物和其他材料。对催化过程的研究,包括水相重整和氢解,为理解如何合成相关化合物并将其应用于先进材料和特种产品的创造中奠定了基础,这些材料和特种产品可用于塑料、制药和纺织等行业 (Md Radzi 等人,2022)。

属性

IUPAC Name |

[2-(carbamoyloxymethyl)-2-methylpent-4-enyl] carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O4/c1-3-4-9(2,5-14-7(10)12)6-15-8(11)13/h3H,1,4-6H2,2H3,(H2,10,12)(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVAXHLUHJFLHDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)(COC(=O)N)COC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Allyl-2-methyl-1,3-propanediol dicarbamate | |

CAS RN |

25462-39-9 |

Source

|

| Record name | 1,3-Propanediol, 2-allyl-2-methyl-, dicarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025462399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1S,2S)-2-fluorocyclopentyl]isoindole-1,3-dione](/img/structure/B144098.png)

![6-[3-[4-(2-Hydroxyphenyl)piperazinyl]propylamino]-1,3-dimethyluracil](/img/structure/B144119.png)